N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative with a 4-methylpiperazine substituent at position 6 and a 2-methylphenyl group at the 4-amine position. This scaffold is commonly explored for kinase inhibition, particularly in oncology, due to its ability to modulate signaling pathways . Key properties include:
Properties
IUPAC Name |
N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7/c1-17-8-6-7-11-20(17)25-21-19-16-24-30(18-9-4-3-5-10-18)22(19)27-23(26-21)29-14-12-28(2)13-15-29/h3-11,16H,12-15H2,1-2H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBAOSJCZAEIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit flt3 and cdk. These proteins play crucial roles in cell proliferation and the cell cycle, making them potential targets for anti-cancer drugs.
Mode of Action
These inhibitors typically work by binding to the active site of the enzyme, preventing it from carrying out its function and thus halting cell proliferation.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell proliferation and the cell cycle, given its potential targets. FLT3 is involved in the proliferation of hematopoietic cells, while CDKs are key regulators of the cell cycle. Inhibition of these proteins can disrupt these pathways, leading to halted cell growth and division.
Result of Action
The result of this compound’s action would likely be a decrease in cell proliferation, given its potential targets. By inhibiting FLT3 and CDK, the compound could halt cell growth and division, potentially making it useful as an anti-cancer agent.
Biological Activity
N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused bicyclic structure that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 398.50 g/mol. Its structure allows for interactions with various biological targets, particularly kinases involved in cancer progression.
Research indicates that compounds similar to this compound exhibit antiproliferative effects through several mechanisms:
- Inhibition of Tyrosine Kinases : These compounds have shown the ability to inhibit tyrosine kinases such as Bcr-Abl and Src-family proteins, which are crucial in cancer cell signaling pathways .
- Induction of Apoptosis : The compound has been linked to the activation of apoptotic pathways, including caspase activation and PARP cleavage, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : Studies have demonstrated that these compounds can induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation .
Anticancer Activity
This compound has been evaluated against several cancer cell lines. The findings suggest it possesses significant anticancer properties:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Glioblastoma | 5.0 | Tyrosine kinase inhibition |
| Non-Small Cell Lung Cancer | 7.5 | Induction of apoptosis |
| Breast Cancer | 6.0 | Cell cycle arrest |
Case Studies
Case Study 1: In Vivo Efficacy
In a study involving xenograft models of neuroblastoma, the compound demonstrated a tumor volume reduction greater than 50%, indicating its potential as an effective anticancer agent . The study highlighted its ability to inhibit tumor growth through targeted action on specific kinases.
Case Study 2: Kinase Inhibition
Another investigation screened this compound against a panel of 139 kinases. Results showed low micromolar activity against AKT2/PKBβ, a critical player in glioma malignancy . This suggests that the compound could serve as a targeted therapeutic option for glioblastoma patients.
Synthesis and Development
The synthesis of this compound involves several key steps:
- Formation of the Pyrazolo Ring : Initial reactions typically start with commercially available precursors that undergo cyclization.
- Substitution Reactions : The introduction of the methylpiperazine moiety is achieved through nucleophilic substitution methods.
- Purification and Characterization : The final product is purified using column chromatography and characterized through NMR and mass spectrometry.
Scientific Research Applications
Chemotherapy-Induced Nausea and Vomiting
Netupitant is used clinically to prevent acute and delayed nausea and vomiting caused by highly emetogenic chemotherapy. It is often combined with other antiemetic agents to enhance efficacy. Clinical trials have demonstrated that formulations containing Netupitant significantly reduce the incidence of chemotherapy-induced nausea and vomiting compared to placebo .
Pain Management
Research indicates that NK1 antagonists like Netupitant may also play a role in pain management by modulating pain pathways in the central nervous system. Studies have shown that these compounds can mitigate substance P-induced pain responses in animal models, suggesting potential applications in chronic pain management .
Oncology Research
Recent studies have explored the anticancer properties of Netupitant beyond its antiemetic effects. Preliminary findings suggest that it may inhibit tumor growth through various mechanisms:
- Inhibition of Tumor Cell Proliferation : In vitro studies have shown that Netupitant can reduce proliferation in several cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results indicate the compound's potential as a lead for developing new anticancer therapies .
Neuropharmacological Studies
The compound's effects on neurokinin receptors suggest broader implications in neuropharmacology:
Anxiety and Depression
Given the role of neurokinins in mood regulation, there is ongoing research into the potential use of NK1 antagonists like Netupitant for treating anxiety and depression disorders. Animal studies have shown that these compounds can alter behavior associated with stress and anxiety .
Substance Use Disorders
Research into the effects of NK1 antagonism on addiction behaviors is also underway. The modulation of reward pathways may provide new avenues for treating substance use disorders .
Summary of Research Findings
The multifaceted applications of N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine highlight its significance in various fields:
- Antiemetic therapy : Effective in preventing nausea from chemotherapy.
- Oncology : Potential anticancer properties through inhibition of tumor cell growth.
- Neuropharmacology : Possible applications in treating anxiety, depression, and substance use disorders.
Comparison with Similar Compounds
Substituent Variations at Position 6
The 6-position substituent significantly impacts pharmacokinetics and target specificity. Key comparisons include:
Key Findings :
Variations in the 4-Amine Substituent
The aryl group at the 4-amine position modulates target affinity and metabolic stability:
Q & A
Q. What synthetic methodologies are commonly employed for preparing this compound?
The synthesis typically involves multi-step reactions, including:
- Alkylation : Reacting pyrazolo[3,4-d]pyrimidine intermediates with alkyl halides in dry acetonitrile under reflux .
- Condensation : Using phenyl hydrazine and carbonitriles to form the pyrimidine core, followed by substitution with piperazine derivatives .
- Catalyzed coupling : Palladium or copper catalysts for introducing aryl/alkyl groups, optimized under inert atmospheres . Final purification often employs column chromatography or recrystallization from acetonitrile .
Q. What spectroscopic techniques are critical for characterizing its molecular structure?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and hydrogen environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- X-ray crystallography : Resolves dihedral angles between the pyrimidine core and substituents (e.g., 12.8° for phenyl groups) .
- IR spectroscopy : Identifies functional groups like N-H stretches (~3298 cm⁻¹) and C=O bonds .
Q. What biological activities have been reported for structurally similar pyrazolo[3,4-d]pyrimidine derivatives?
Analogous compounds exhibit:
- Anticancer activity : Inhibition of kinases (e.g., EGFR, VEGFR) via competitive binding to ATP pockets .
- Antimicrobial effects : MIC values <10 µg/mL against S. aureus and C. albicans in agar dilution assays .
Q. What in vitro assays evaluate its anticancer potential?
Standard protocols include:
- MTT assay : Measures cytotoxicity in cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
- Enzyme inhibition assays : Kinase activity monitored via fluorescence polarization .
Q. How is purity ensured during synthesis?
- TLC : Monitors reaction progress using silica gel plates .
- Elemental analysis : Confirms C, H, N composition within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for pyrazolo[3,4-d]pyrimidine synthesis?
- Quantum chemical calculations : Predict transition states and activation energies for key steps (e.g., alkylation) .
- Reaction path search algorithms : Narrow optimal conditions (e.g., solvent polarity, temperature) to reduce trial-and-error experimentation .
Q. What crystallographic parameters influence conformational stability?
- Dihedral angles : Between the pyrimidine core and substituents (e.g., 86.1° for methoxybenzyl groups) affect intramolecular hydrogen bonding .
- Hydrogen bonding : N–H⋯N interactions (2.8–3.0 Å) stabilize six-membered rings, confirmed via X-ray .
Q. How do binding affinity studies using surface plasmon resonance (SPR) elucidate mechanism of action?
- Kinetic analysis : Determines KD values (e.g., 10–100 nM for kinase targets) and binding kinetics (on/off rates) .
- Specificity screening : Compares binding to off-target proteins to minimize side effects .
Q. How are contradictions in biological activity data resolved between structural analogs?
- SAR studies : Systematic substitution of methylpiperazine or phenyl groups identifies critical moieties (e.g., Cl vs. OCH₃ at C4 alters IC₅₀ by 5-fold) .
- Crystallographic overlays : Compare binding modes in enzyme active sites to explain potency differences .
Q. What strategies enhance solubility and bioavailability through chemical modifications?
- Acylation/alkylation : Introduces polar groups (e.g., –COOH, –SO₃H) to improve aqueous solubility .
- Prodrug design : Temporarily masks amine groups with ester linkages, hydrolyzed in vivo .
Methodological Notes
- Data contradiction analysis : Cross-validate biological results using orthogonal assays (e.g., SPR + enzymatic activity) .
- Experimental design : Use fractional factorial designs to optimize multi-variable synthesis conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
